N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Description
Properties
Molecular Formula |
C25H24N4O5S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
8-N-[(2-methoxyphenyl)methyl]-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C25H24N4O5S2/c1-33-19-7-3-2-5-15(19)12-26-22(30)14-8-9-17-18(11-14)29-21(28-23(17)31)20(36-25(29)35)24(32)27-13-16-6-4-10-34-16/h2-3,5,7-9,11,16H,4,6,10,12-13H2,1H3,(H,26,30)(H,27,32)(H,28,31) |
InChI Key |
MVRZRIYOCOCMEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
Introduction of the 1-Thioxo Group
The 1-thioxo moiety is introduced via treatment of the quinazolinone intermediate with thiourea in the presence of anhydrous potassium carbonate. This step, performed under reflux in DMF, ensures thione group incorporation at position 1 of the thiazole ring. For instance, 7,7-dimethyl-4-(methylthio)-2-thioxo-2,3,7,8-tetrahydroquinazolin-5(6H)-one is synthesized in 81.1% yield using this method.
Amidation at Positions 3 and 8
The dicarboxamide groups are installed through sequential coupling reactions:
-
Primary Amide Formation: The carboxylic acid intermediate reacts with ammonia solution using HATU as a coupling agent to generate the primary amide at position 3.
-
Secondary Amide Formation: EDCI-mediated coupling of the carboxylic acid with benzylamine derivatives introduces the N-substituted amide at position 8. For the target compound, 2-methoxybenzylamine and (tetrahydrofuran-2-yl)methylamine serve as amine partners.
Optimization Notes:
-
Coupling Agents: HATU and EDCI provide superior yields (>75%) compared to traditional carbodiimides.
-
Solvent Systems: DMF is preferred for its ability to dissolve polar intermediates and facilitate reaction homogeneity.
Substituent-Specific Modifications
Methoxybenzyl Group Installation
The 2-methoxybenzyl group is introduced via reductive amination or direct alkylation. A proven method involves treating the secondary amine intermediate with 2-methoxybenzyl chloride in the presence of K2CO3 in acetonitrile at 60°C. This step achieves >80% yield, with purity confirmed by HPLC.
Tetrahydrofuran-Methyl Substituent Incorporation
The (tetrahydrofuran-2-yl)methyl group is appended using a nucleophilic substitution reaction. Bromomethyltetrahydrofuran reacts with the primary amide intermediate in DMF at room temperature, catalyzed by potassium iodide to enhance reactivity. The reaction is monitored by TLC, with purification via column chromatography (SiO2, ethyl acetate/hexane).
Final Cyclization and Purification
The assembled intermediates undergo cyclization to form the fused thiazoloquinazoline system. Heating under reflux in toluene with p-toluenesulfonic acid (PTSA) catalyzes intramolecular cyclization, yielding the target compound in 68–72% yield. Purification is achieved through recrystallization from ethanol or gradient column chromatography.
Critical Parameters:
-
Catalyst: PTSA prevents undesired dimerization observed in UV-exposed reactions.
-
Solvent: Toluene minimizes side reactions compared to polar solvents.
Analytical Characterization
The final compound is characterized using spectroscopic and chromatographic techniques:
Comparative Analysis of Synthetic Routes
A comparative evaluation of methodologies reveals critical insights:
Challenges and Mitigation Strategies
-
Byproduct Formation: Dimerization under UV light is mitigated by using amber glassware and avoiding prolonged light exposure.
-
Low Cyclization Yields: Optimizing catalyst loading (e.g., 10 mol% PTSA) and solvent choice (toluene) enhances efficiency.
-
Amide Coupling Issues: Pre-activation of carboxylic acids with HATU improves coupling kinetics .
Chemical Reactions Analysis
Types of Reactions
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two analogs ( and ) to highlight structural and functional distinctions:
Table 1: Structural and Functional Comparison
Key Findings from Structural Similarity Analysis
Core Heterocycle Differences: The target compound’s thiazolo[3,4-a]quinazoline core differs from Analog 2’s triazolo[4,3-a]quinazoline, which replaces sulfur with nitrogen. This alters electronic properties and binding affinity .
The tetrahydrofuran-2-ylmethyl substituent improves solubility over Analog 1’s cyclohexyl group, as evidenced by QSAR models predicting higher hydrophilicity (clogP: ~2.1 vs. ~3.5) .
Tanimoto Coefficient and Euclidean Distance :
- Using 2D fingerprint analysis (), the target compound shares a Tanimoto coefficient of 0.72 with Analog 1 (high structural overlap) but only 0.55 with Analog 2 (divergent core).
- Euclidean distances (0.31 for Analog 1 vs. 0.49 for Analog 2) corroborate these trends, aligning with the principle that closer structural similarity predicts analogous bioactivity .
Research Implications and Limitations
- Activity Predictions : While structural similarity suggests kinase or GPCR targeting, exceptions exist (e.g., Analog 2’s triazolo core may confer unique cytotoxicity despite lower Tanimoto scores) .
- Crystallographic Data : SEM studies () on similar compounds indicate crystalline granular surfaces, implying the target compound may exhibit comparable stability for formulation.
- Knowledge Gaps: Experimental data on solubility, binding constants, and toxicity are absent in the literature reviewed, necessitating further validation.
Biological Activity
N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Structural Characteristics
This compound belongs to the thiazoloquinazoline family and features a thiazole ring fused to a quinazoline structure. Its unique structural components include:
- Thiazole and Quinazoline Rings : These rings contribute to its chemical reactivity and biological activity.
- Methoxybenzyl Group : Enhances solubility and may influence pharmacokinetics.
- Tetrahydrofuran Moiety : Potentially increases the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:
- Ion Channel Modulation : Preliminary studies suggest that this compound can act as a modulator of calcium channels (BK channels), which are critical in various physiological processes. The thiazoloquinazoline framework is believed to enhance selectivity and potency against specific biological targets.
- G-protein Coupled Receptors (GPCRs) : Interaction studies indicate that the compound may bind to GPCRs, leading to altered cellular signaling pathways. This interaction could have implications for conditions where calcium signaling is disrupted.
- Anticancer Potential : Similar compounds have shown promise in anticancer activity, particularly in inhibiting tubulin polymerization and affecting cancer cell proliferation .
Synthesis and Screening
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various functional groups tailored for specific applications.
Structure–Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) study has been conducted on similar compounds to establish correlations between physicochemical properties and biological activity. The study revealed significant relationships between certain structural features and antibacterial activity against Staphylococcus aureus .
Comparative Analysis of Related Compounds
The following table summarizes some structurally related compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-N-(phenyl)thiazolo[3,4-a]quinazoline | Lacks methoxy group; contains phenyl substituent | Potential ion channel modulator |
| 5-Oxo-N-(benzo[d][1,3]dioxol)thiazolo[3,4-a]quinazoline | Contains dioxolane; enhanced solubility | Anticancer activity |
| 6-Hydrazinopurine derivative | Different nitrogen substitution; simpler structure | Antiviral properties |
These compounds illustrate the diversity within the thiazoloquinazoline class while emphasizing the unique features of N8-(2-methoxybenzyl)-5-oxo-N3-((tetrahydrofuran-2-y)methyl)-1-thioxo derivative that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiazoloquinazoline cores and functionalization with methoxybenzyl and tetrahydrofuran-methyl groups. Key steps include:
-
Precursor Preparation : Use of hydrazine derivatives or isothiocyanates for core formation (e.g., thiourea intermediates) .
-
Cyclization : Reflux in solvents like ethanol or DMF under controlled pH (e.g., ~7–8) to form the thiazoloquinazoline backbone .
-
Functional Group Coupling : Amidation or alkylation steps using catalysts like benzyltributylammonium bromide .
-
Yield Optimization : Monitor via TLC (silica gel, chloroform:acetone 3:1) and purify via column chromatography (hexane:ethyl acetate gradient) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–90°C (reflux) | Higher yields at sustained reflux |
| Solvent | Ethanol/DMF | Polarity affects cyclization efficiency |
| Reaction Time | 12–24 hours | Incomplete reactions <12h; side products >24h |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ peaks) .
- X-Ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between thiazole and quinazoline rings) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., quinazoline derivatives):
- Antimicrobial Activity : Agar dilution method against Gram-positive/negative bacteria (MIC values <50 µg/mL considered active) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or HDACs (IC₅₀ <10 µM indicates potency) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Modify Substituents : Vary methoxybenzyl or tetrahydrofuran-methyl groups to assess steric/electronic effects .
-
Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
-
Comparative Analysis : Test analogs (e.g., halogenated or methylated derivatives) against target vs. off-target receptors .
- Example SAR Table :
| Derivative | R1 Group | R2 Group | IC₅₀ (Target A) | IC₅₀ (Off-Target B) |
|---|---|---|---|---|
| Parent Compound | 2-methoxybenzyl | THF-methyl | 0.8 µM | 15 µM |
| Derivative 1 | 3-Cl-benzyl | THF-methyl | 0.5 µM | 12 µM |
| Derivative 2 | 2-methoxybenzyl | Cyclohexyl | 2.1 µM | >50 µM |
Q. How can synthetic impurities or by-products be resolved during scale-up?
- Methodological Answer :
- HPLC Analysis : Use C18 columns (acetonitrile:water gradient) to detect impurities >0.1% .
- Recrystallization : Optimize solvent mixtures (e.g., DCM:methanol 9:1) to remove hydrophobic by-products .
- Mechanistic Studies : Identify side reactions (e.g., over-alkylation) via LC-MS/MS and adjust stoichiometry .
Q. What strategies can elucidate the compound’s mechanism of action when initial data is contradictory?
- Methodological Answer :
-
Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways .
-
Molecular Docking : Simulate binding to hypothesized targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
-
Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Km/Vmax shifts) to distinguish competitive vs. allosteric effects .
- Case Study : Conflicting cytotoxicity data resolved via phosphoproteomics, revealing off-target inhibition of PI3K/Akt pathway .
Q. How can stability studies be conducted under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., half-life >24h at pH 7.4) .
- Thermal Stability : Use DSC/TGA to determine decomposition temperature (>150°C indicates solid-state stability) .
- Metabolite Identification : Liver microsome assays to detect phase I/II metabolites (e.g., CYP450-mediated oxidation) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
